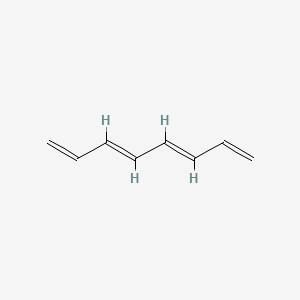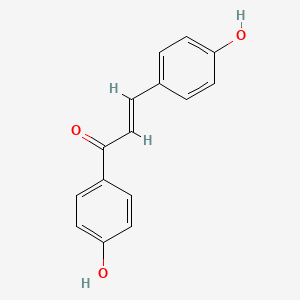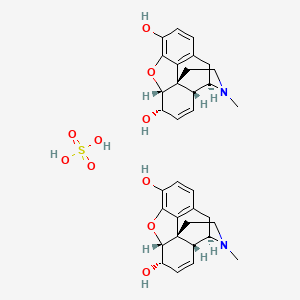
7-Benzylidenenaltrexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzylidenenaltrexone is a member of phenanthrenes.
Scientific Research Applications
Antitrichomonal Activity : BNTX derivatives have been synthesized and evaluated for their antitrichomonal activity against Trichomonas vaginalis. These derivatives, such as 4-iodo-BNTX, showed significant activity, indicating their potential as antitrichomonal agents (Kutsumura et al., 2017).
Antimalarial Activities : BNTX and its derivatives exhibited in vitro antimalarial activities against both chloroquine-resistant and -sensitive Plasmodium falciparum strains. The thiol group-trapping ability of these derivatives correlated with their antimalarial activity, suggesting their potential use in malaria treatment (Kutsumura et al., 2020).
Resistance Reverser for Chloroquine-Resistant Malaria : BNTX derivatives have been found to reverse chloroquine resistance in Plasmodium chabaudi. These derivatives also interacted with glutathione, suggesting a mechanism of action involving a decrease in glutathione levels (Miyata et al., 2012).
Alleviating Lupus Nephritis : BNTX has been investigated for its potential in treating lupus nephritis. It was found to alleviate lupus nephritis in diseased MRL/lpr mice by reducing autoreactive plasma cell numbers and serum autoantibody titers. This suggests its use in immuno-renal targeting for lupus nephritis treatment (Tseng et al., 2018).
Chemical Reactivity and Rearrangement in Organic Synthesis : BNTX derivatives undergo interesting chemical rearrangements, such as the Favorskii-Type Rearrangement, which are significant for organic synthesis and drug design (Kutsumura et al., 2018).
Role in Chloroquine-Resistance Reversing : BNTX was specifically noted for its potent chloroquine-resistance reversing effects in Plasmodium chabaudi, which is valuable for malaria treatment strategies (Miyata et al., 2011).
Receptor Selectivity Studies : The selectivity of 7-arylidenenaltrexones for different opioid receptors has been studied, providing insights into drug-receptor interactions and the possibility of modifying receptor selectivity and affinity (Gómez-Jeria et al., 2003).
Sensitization to Cancer Therapeutics : BNTX has been identified as a sensitizer to TRAIL-induced apoptosis in pancreatic cancer cells. This suggests its potential role in overcoming resistance to apoptosis in cancer therapy (Kim et al., 2017).
properties
Product Name |
7-Benzylidenenaltrexone |
|---|---|
Molecular Formula |
C27H27NO4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21-,25+,26+,27-/m1/s1 |
InChI Key |
WXOUFNFMPVMGFZ-BDQAUFNLSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O |
SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O |
synonyms |
7-benzylidenenaltrexone 7-BNTX BNTX-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)


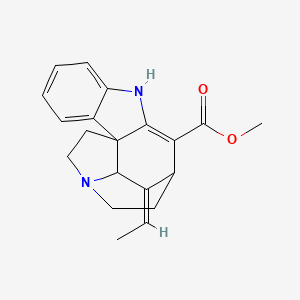
![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)
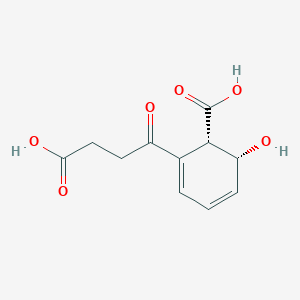
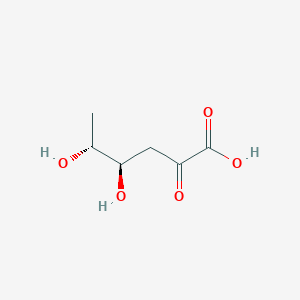
![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
